molecular formula C20H20N2OS B2737191 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896608-92-7

2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No. B2737191
CAS RN: 896608-92-7
M. Wt: 336.45
InChI Key: GROBWDPAOTUGNO-UHFFFAOYSA-N
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Description

  • IUPAC Standard InChI : InChI=1S/C14H15N3/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12

Scientific Research Applications

Anticancer Properties

A series of substituted benzamides, including structures related to 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, have been investigated for their anticancer properties. These compounds exhibited moderate to excellent activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, demonstrating potential as therapeutic agents in oncology (Ravinaik et al., 2021).

Synthesis and Molecular Structure

The compound's synthesis and molecular structure have been a focus of research. For instance, studies have been conducted on the cyclization processes involving similar compounds, revealing insights into their chemical properties and potential applications in drug design (Tang Li-jua, 2015); (P. Sharma et al., 2016).

Gelation Behavior

Research on N-(thiazol-2-yl)benzamide derivatives, which are structurally related to the compound , has explored their gelation behavior. These studies aim to understand the role of methyl functionality and non-covalent interactions in gelation, contributing to the field of material science and nanotechnology (P. Yadav & Amar Ballabh, 2020).

Antimicrobial Properties

Compounds structurally similar to 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, indicating potential use in the development of new antimicrobial agents (D. Bikobo et al., 2017).

Photophysical Properties

The photophysical properties of N-(thiazol-2-yl)benzamide derivatives, which are chemically related to the compound , have been studied. These compounds exhibit properties like large Stokes shifts and solid-state fluorescence, indicating their potential use in materials science and photodynamic therapy (Kan Zhang et al., 2017).

properties

IUPAC Name

2-methyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-14-7-9-16(10-8-14)20-22-17(13-24-20)11-12-21-19(23)18-6-4-3-5-15(18)2/h3-10,13H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROBWDPAOTUGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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